An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For novel heterocyclic compounds such as tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, a comprehensive understanding of its NMR spectral features is critical for structural verification, purity assessment, and for tracking its transformations in synthetic pathways. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for this substituted pyrazole. The predictions are grounded in fundamental NMR principles and corroborated by extensive data from the scientific literature on related pyrazole derivatives and functional groups.
The subject molecule, with its distinct arrangement of an N-ethyl group, a formyl substituent, and a tert-butyl carbamate (Boc) protecting group on a pyrazole core, presents a unique set of electronic and steric interactions that are reflected in its NMR spectrum. This guide will deconstruct the molecule into its constituent functional groups to provide a rationale for the expected chemical shifts and coupling constants.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atoms of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide to assign specific NMR signals to their corresponding nuclei.
Caption: Structure of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the pyrazole ring and established chemical shift ranges for the functional groups present. The spectrum is expected to be recorded in a common deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Pyrazole Ring Proton
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H3 (1H, singlet): This is the only proton directly attached to the pyrazole ring. Its chemical shift is influenced by the electron-donating N-ethyl group and the electron-withdrawing formyl and carbamate groups. In N-substituted pyrazoles, the H3 proton typically appears in the aromatic region.[1] Given the substitution pattern, a chemical shift in the range of δ 7.5 - 8.0 ppm is anticipated. It will appear as a singlet as there are no adjacent protons for coupling.
Formyl Group Proton
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H5b (1H, singlet): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift. A sharp singlet is expected in the range of δ 9.5 - 10.5 ppm .
Carbamate Group Protons
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H4b (1H, broad singlet): The NH proton of the carbamate group is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly dependent on the solvent and concentration. In CDCl₃, it may appear between δ 6.5 - 8.5 ppm . This signal can be confirmed by performing a D₂O exchange experiment, which would cause the peak to disappear.[2]
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tert-Butyl Protons (9H, singlet): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet. This is a hallmark of the Boc-protecting group and is typically observed in a shielded region of the spectrum, around δ 1.4 - 1.6 ppm .[2][3]
N-Ethyl Group Protons
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H1' (2H, quartet): The methylene (-CH₂) protons are adjacent to the pyrazole ring nitrogen and a methyl group. They will be deshielded by the heterocyclic ring and will appear as a quartet due to coupling with the three protons of the methyl group. The expected chemical shift is in the range of δ 4.0 - 4.5 ppm . The coupling constant (³J) is expected to be approximately 7 Hz.[4]
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H2' (3H, triplet): The methyl (-CH₃) protons are coupled to the two protons of the methylene group, resulting in a triplet. This signal will be more upfield, with an expected chemical shift of δ 1.3 - 1.5 ppm and a coupling constant (³J) of around 7 Hz.[4][5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.
Pyrazole Ring Carbons
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C5 (~145-155 ppm): This carbon is attached to the electron-withdrawing formyl group and the N-ethyl group, leading to a downfield shift.
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C3 (~135-145 ppm): This carbon is adjacent to two nitrogen atoms and bears a proton. Its chemical shift is generally downfield in substituted pyrazoles.[6]
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C4 (~115-125 ppm): This carbon is bonded to the electron-donating carbamate nitrogen, which will shield it relative to the other pyrazole carbons.
Formyl Group Carbon
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C5a (~180-190 ppm): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, which is characteristic of this functional group.
Carbamate Group Carbons
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C4c (C=O) (~150-155 ppm): The carbonyl carbon of the Boc group has a characteristic chemical shift in this region.[3]
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C4e (quaternary C) (~80-85 ppm): The quaternary carbon of the tert-butyl group is also characteristic and appears in this range.[2]
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tert-Butyl CH₃ (~28-30 ppm): The three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal in the aliphatic region.[2][3]
N-Ethyl Group Carbons
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C1' (-CH₂) (~45-50 ppm): The methylene carbon, being directly attached to the pyrazole nitrogen, will be deshielded relative to the methyl carbon.
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C2' (-CH₃) (~14-18 ppm): The terminal methyl carbon will appear in the typical upfield aliphatic region.
Summary of Predicted NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H5b | 9.5 - 10.5 | Singlet | 1H | Formyl CHO |
| H3 | 7.5 - 8.0 | Singlet | 1H | Pyrazole C3-H |
| H4b | 6.5 - 8.5 | Broad Singlet | 1H | Carbamate N-H |
| H1' | 4.0 - 4.5 | Quartet | 2H | N-Ethyl -CH₂- |
| t-Butyl H | 1.4 - 1.6 | Singlet | 9H | Carbamate -C(CH₃)₃ |
| H2' | 1.3 - 1.5 | Triplet | 3H | N-Ethyl -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C5a | 180 - 190 | Formyl C=O |
| C4c | 150 - 155 | Carbamate C=O |
| C5 | 145 - 155 | Pyrazole C5 |
| C3 | 135 - 145 | Pyrazole C3 |
| C4 | 115 - 125 | Pyrazole C4 |
| C4e | 80 - 85 | Carbamate -C(CH₃)₃ |
| C1' | 45 - 50 | N-Ethyl -CH₂- |
| t-Butyl C | 28 - 30 | Carbamate -C(CH₃)₃ |
| C2' | 14 - 18 | N-Ethyl -CH₃ |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural elucidation of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, the following experimental workflow is recommended.
